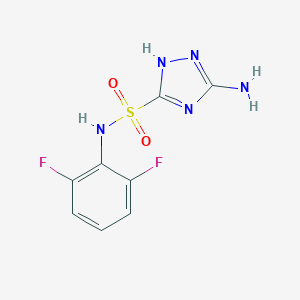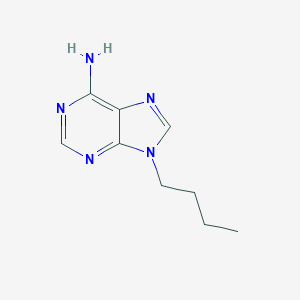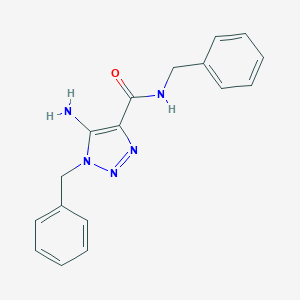
1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- typically involves multistep reactions. One common synthetic route starts with the preparation of N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its reactivity.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- involves the inhibition of specific enzymes critical for the survival of fungal and bacterial cells. For instance, it can inhibit lanosterol 14α-demethylase in fungi, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . This leads to increased cell membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Compared to other triazole derivatives, 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is unique due to its specific substitution pattern, which enhances its antifungal and antibacterial properties. Similar compounds include:
Fluconazole: Another triazole antifungal agent, but with a different substitution pattern.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal pathogens.
This compound’s unique structure allows it to interact more effectively with its molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5O2S/c9-4-2-1-3-5(10)6(4)15-18(16,17)8-12-7(11)13-14-8/h1-3,15H,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALGQNRHWQOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395045 |
Source


|
| Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113171-12-3 |
Source


|
| Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)








